1-(9-methyl-9H-fluoren-2-yl)ethanone
Description
1-(9-Methyl-9H-fluoren-2-yl)ethanone is a fluorene-derived ketone characterized by a methyl group at the 9-position of the fluorene ring and an acetyl group at the 2-position. Its molecular formula is C₁₇H₁₆O, with a molecular weight of 236.31 g/mol . The compound is typically stored under dry conditions at 2–8°C to ensure stability. The methyl substituent at the 9-position likely enhances steric stabilization, influencing its crystallinity and solubility compared to unsubstituted fluorenyl ethanones.
Properties
Molecular Formula |
C16H14O |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
1-(9-methyl-9H-fluoren-2-yl)ethanone |
InChI |
InChI=1S/C16H14O/c1-10-13-5-3-4-6-14(13)15-8-7-12(11(2)17)9-16(10)15/h3-10H,1-2H3 |
InChI Key |
NFLPRFYNFXKRLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(9-methyl-9H-fluoren-2-yl)ethanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to introduce the ethanone group onto the fluorene ring. The reaction conditions generally require an inert atmosphere and anhydrous solvents to prevent hydrolysis of the catalyst .
Chemical Reactions Analysis
1-(9-Methyl-9H-fluoren-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids or other oxygenated derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol. Typical reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the fluorene ring. Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly used.
Condensation: The compound can participate in condensation reactions, forming larger molecules with new functional groups. Aldol condensation is one example, where the ketone reacts with aldehydes in the presence of a base.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(9-Methyl-9H-fluoren-2-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in drug design and development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(9-methyl-9H-fluoren-2-yl)ethanone depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction, or induction of apoptosis in cancer cells. Detailed studies are required to elucidate the exact mechanisms.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical properties of 1-(9-methyl-9H-fluoren-2-yl)ethanone and related compounds:
*XLogP3 values estimated from structurally similar fluorenyl derivatives .
Key Structural and Functional Differences:
Substituent Effects on Hydrophobicity: Fluorenyl ethanones (e.g., this compound) exhibit high XLogP3 values (~6.1), indicating significant hydrophobicity due to their polyaromatic structure . In contrast, phenyl ethanones with polar substituents (e.g., hydroxy and morpholino groups in 1-(2-hydroxy-4-morpholin-4-yl-phenyl)-ethanone) show lower XLogP3 (1.3), enhancing water solubility for biological applications .
Chlorinated derivatives, such as 2-chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone, exhibit higher molecular weights and altered electronic properties, making them intermediates in pharmaceutical synthesis .
Biological Activity: While this compound lacks reported bioactivity, structurally related α-azole ketones (e.g., 1-(benzofuran-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone) demonstrate antimicrobial properties due to heterocyclic moieties . The morpholino-substituted phenyl ethanone in highlights how electron-donating groups can target specific enzymes like DNA-PK .
Applications in Materials Science: Fluorenyl ethanones are valued for their rigid, planar structures, which stabilize organic semiconductors and liquid crystals . In contrast, diacetylated derivatives like 2,7-diacetylfluorene serve as photoactive materials in optoelectronics .
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